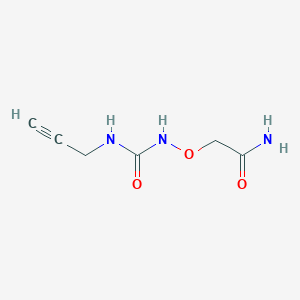
2-(Prop-2-ynylcarbamoylamino)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Prop-2-ynylcarbamoylamino)oxyacetamide” is a chemical compound with the molecular formula C6H9N3O31. It is also known as propargylcarbamate1.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a propargyl bromide with a suitable amine to form the prop-2-ynylcarbamoylamino group, followed by esterification with an oxyacetamide. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound contains a prop-2-ynyl group (a three-carbon chain with a triple bond), a carbamoylamino group (consisting of a carbonyl (C=O), an amine (NH2), and an amide (CONH2)), and an oxyacetamide group (an oxygen atom single-bonded to a carbonyl group and an amide). The presence of these functional groups will influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The triple bond in the prop-2-ynyl group could undergo addition reactions. The carbamoylamino group could participate in reactions typical of amines, amides, and carbonyl compounds. The oxyacetamide group could undergo reactions typical of esters and amides. However, without specific experimental data, it’s hard to predict the exact reactions this compound might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. This compound contains polar functional groups (amide, ester, carbonyl), which would likely make it soluble in polar solvents. The presence of a triple bond could potentially make this compound more reactive than similar compounds without a triple bond.Scientific Research Applications
Anticonvulsive Properties and GABA Metabolism
One study investigates the effects of di‐n‐propylacetate (DPA), an anticonvulsant drug, on gamma-aminobutyric acid (GABA) metabolism. It was found that DPA increases brain GABA content without changing its biosynthesis from glutamic acid, suggesting its potential application in managing seizure disorders by modulating GABA levels (Godin, Heiner, Mark, & Mandel, 1969).
Environmental Monitoring
Another study highlights the development of a new fluorescent probe, dansylacetamidooxyamine (DNSAOA), for sensitive detection of carbonyl compounds in environmental water samples. This compound represents an advancement in monitoring water quality and assessing environmental pollution levels (Houdier, Perrier, Defrancq, & Legrand, 2000).
Synthesis and Chemical Reactivity
Research on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines provides insights into the chemical reactivity of prop-2-ynyl derivatives. This study showcases the potential of these reactions in organic synthesis and drug discovery (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
Neuroprotective and Antiseizure Effects
The investigation of sec‐Butyl‐propylacetamide (SPD), a derivative of valnoctamide, reveals its broad‐spectrum antiseizure profile and unique activity against status epilepticus and organophosphate neuronal damage. This highlights the potential therapeutic applications of prop-2-ynyl derivatives in neurology and pharmacology (White, Alex, Pollock, Hen, Shekh-Ahmad, Wilcox, McDonough, Stables, Kaufmann, Yagen, & Bialer, 2012).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Future Directions
The study of new compounds often involves exploring their potential applications, such as their use in the synthesis of other compounds, their potential biological activity, or their physical properties. Future research on this compound could involve exploring these areas.
Please note that this is a general analysis based on the structure of the compound and may not be completely accurate for this specific compound. For a detailed and accurate analysis, specific experimental data and studies are needed.
properties
IUPAC Name |
2-(prop-2-ynylcarbamoylamino)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-2-3-8-6(11)9-12-4-5(7)10/h1H,3-4H2,(H2,7,10)(H2,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICTYXIOQSILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-ynylcarbamoylamino)oxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)
![N-(4-acetylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2596121.png)
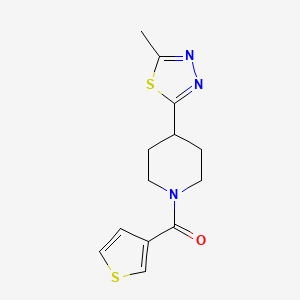
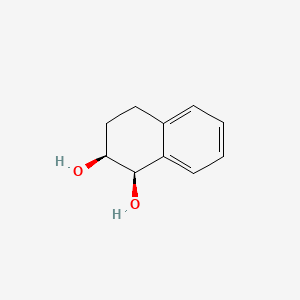
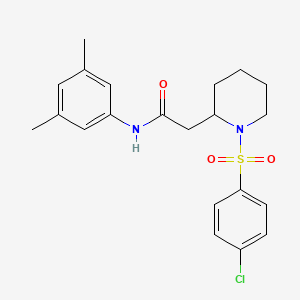
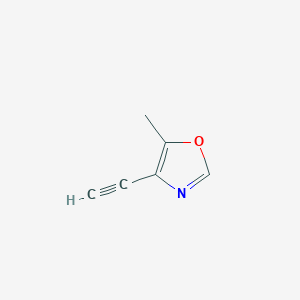
![2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid](/img/structure/B2596130.png)
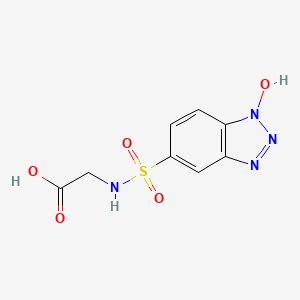
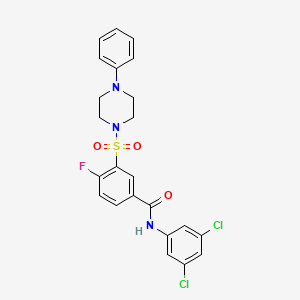
![2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2596135.png)
![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)
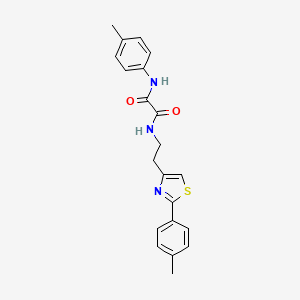
![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)